molecular formula C11H12N2OS B5727384 2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE

2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE

Cat. No.: B5727384
M. Wt: 220.29 g/mol
InChI Key: LCFLEZFJJSLMMI-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of an ethylsulfanyl group at the 2-position and a methyl group at the 3-position of the quinazolinone core, exhibits unique chemical properties that make it a subject of interest in various fields of research.

Properties

IUPAC Name

2-ethylsulfanyl-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-15-11-12-9-7-5-4-6-8(9)10(14)13(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFLEZFJJSLMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with ethylsulfanyl acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinazolinone ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones

    Substitution: Aminoquinazolinones, thioquinazolinones

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases involved in cell proliferation and survival pathways. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling. This leads to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

    2-Methylquinazolin-4-one: Lacks the ethylsulfanyl group, which may result in different biological activities and chemical reactivity.

    2-(Methylsulfanyl)-3-methylquinazolin-4-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, which can affect its pharmacokinetic properties.

Uniqueness: 2-(ETHYLSULFANYL)-3-METHYLQUINAZOLIN-4-ONE is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

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